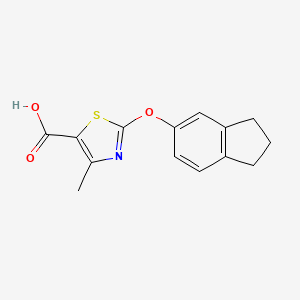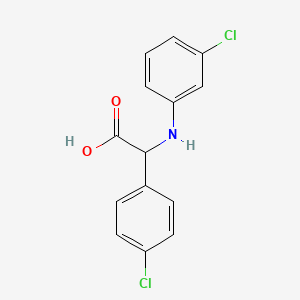
5-アジド-2-クロロベンゼンスルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-2-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2N3O2S It is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring
科学的研究の応用
5-Azido-2-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Azido compounds are generally known for their high reactivity and are often used in click chemistry .
Mode of Action
Azides are known to be highly reactive and can participate in various chemical reactions, such as the huisgen cycloaddition . Chlorosulfonyl compounds, on the other hand, are typically electrophilic and can undergo substitution reactions .
Biochemical Pathways
Azido compounds are often used as precursors in the synthesis of various biochemical compounds .
Result of Action
Azido compounds are often used in the synthesis of various biochemical compounds, suggesting that they may have diverse effects depending on the specific context .
Action Environment
The reactivity of azido compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
生化学分析
Biochemical Properties
5-Azido-2-chlorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido and sulfonyl chloride groups. These interactions often involve nucleophilic substitution reactions, where the sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups on proteins and enzymes . This modification can alter the activity, stability, and function of the target biomolecules, making 5-Azido-2-chlorobenzenesulfonyl chloride a valuable tool in biochemical research.
Cellular Effects
The effects of 5-Azido-2-chlorobenzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can lead to altered signal transduction, affecting cellular responses to external stimuli . Additionally, changes in enzyme activity due to the interaction with 5-Azido-2-chlorobenzenesulfonyl chloride can impact metabolic pathways and gene expression, leading to varied cellular outcomes.
Molecular Mechanism
At the molecular level, 5-Azido-2-chlorobenzenesulfonyl chloride exerts its effects through specific binding interactions with biomolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This covalent modification can result in changes in the conformation and function of the target biomolecules, ultimately affecting cellular processes. Additionally, the azido group can participate in click chemistry reactions, facilitating the attachment of various functional groups to biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Azido-2-chlorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles . Long-term studies have shown that the effects of 5-Azido-2-chlorobenzenesulfonyl chloride on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 5-Azido-2-chlorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical modifications without inducing toxicity.
Metabolic Pathways
5-Azido-2-chlorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions . These metabolic processes can alter the compound’s activity and facilitate its excretion from the body. Additionally, the modification of metabolic enzymes by 5-Azido-2-chlorobenzenesulfonyl chloride can impact metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-Azido-2-chlorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 5-Azido-2-chlorobenzenesulfonyl chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can facilitate the transport of 5-Azido-2-chlorobenzenesulfonyl chloride to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chlorobenzenesulfonyl chloride typically involves the introduction of the azido group to a chlorobenzenesulfonyl chloride precursor. One common method is the diazotization of 5-amino-2-chlorobenzenesulfonyl chloride followed by azidation using sodium azide. The reaction conditions often include maintaining a low temperature to control the reactivity of the azido group and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-Azido-2-chlorobenzenesulfonyl chloride may involve a continuous flow process to enhance efficiency and safety. The use of automated systems to control temperature and reagent addition can help in scaling up the production while minimizing risks associated with handling azides.
化学反応の分析
Types of Reactions
5-Azido-2-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Reducing Agents: Such as hydrogen gas or hydrazine, used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonyl Chlorides: Resulting from the reduction of the azido group.
類似化合物との比較
Similar Compounds
- 5-Azido-2-chlorobenzenesulfonamide
- 5-Azido-2-chlorobenzenesulfonic acid
- 5-Azido-2-chlorobenzenesulfonyl fluoride
Uniqueness
5-Azido-2-chlorobenzenesulfonyl chloride is unique due to the presence of both an azido group and a sulfonyl chloride group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
特性
IUPAC Name |
5-azido-2-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQWHOGPNZMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)


![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)
![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)


![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)
![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)
